molecular formula C15H21BO3 B1454852 2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1398503-71-3

2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1454852
CAS No.: 1398503-71-3
M. Wt: 260.14 g/mol
InChI Key: OGSNAIXWIZRZLF-UHFFFAOYSA-N
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Description

2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biochemical Analysis

Biochemical Properties

2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boron atom forms reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of biologically active compounds. It is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, such as palladium catalysts, which help in the transmetalation process .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its role as a synthetic reagent. It influences cell function by participating in the synthesis of various organic compounds that can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the products synthesized using this compound can act as inhibitors or activators of specific enzymes, thereby modulating cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with nucleophiles. This interaction is crucial in the Suzuki-Miyaura coupling reaction, where the boronic ester undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles is central to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of this compound are well-documented. The compound is stable under standard storage conditions but can degrade over time when exposed to moisture or extreme temperatures. Long-term studies have shown that its reactivity remains consistent, making it a reliable reagent for extended use in organic synthesis .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that the compound’s effects can vary with different dosages. At lower doses, it is generally well-tolerated, while higher doses may lead to toxicity or adverse effects. These effects are primarily due to the compound’s interaction with biological molecules and its potential to disrupt normal cellular functions .

Metabolic Pathways

The metabolic pathways involving this compound are not extensively studied. It is known that the compound can be metabolized by enzymes that interact with boronic esters. These enzymes facilitate the breakdown and conversion of the compound into various metabolites, which can then participate in different biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These interactions can affect the compound’s activity and function within the cell .

Properties

IUPAC Name

2-(4-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-5-7-12(8-6-11)17-13-9-10-13/h5-8,13H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSNAIXWIZRZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398503-71-3
Record name 2-(4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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